molecular formula C15H7ClN2O6 B5710033 2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid

2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B5710033
M. Wt: 346.68 g/mol
InChI Key: KKDCJFNOYDJTDU-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group attached to a dioxoisoindole carboxylic acid moiety. Its molecular formula is C15H7ClN2O6.

Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClN2O6/c16-11-4-2-8(6-12(11)18(23)24)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDCJFNOYDJTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzene followed by a series of reactions to introduce the dioxoisoindole and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s nitro and chloro groups play crucial roles in its biological activity, potentially interfering with cellular processes and enzyme functions. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Shares the chloro-nitrophenyl group but lacks the dioxoisoindole and carboxylic acid moieties.

    2-Chloro-5-nitrobenzenesulfonyl chloride: Similar nitro and chloro groups but different functional groups and applications.

Uniqueness

2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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